molecular formula C7H3BrF3N3 B6298649 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 2089649-32-9

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B6298649
CAS RN: 2089649-32-9
M. Wt: 266.02 g/mol
InChI Key: FGNYSLMVYDTJFB-UHFFFAOYSA-N
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Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The demand for TFMP derivatives has been increasing steadily in the last 30 years . The synthesis of TFMP groups within the structures of other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used as a boron reagent in the Suzuki–Miyaura (SM) coupling . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Agrochemical Development

Trifluoromethylpyridine (TFMP) and its intermediates, which include “3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine”, are important ingredients for the development of agrochemical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production .

Pharmaceutical Compounds

TFMP and its intermediates also play a fundamental role as key structural ingredients for the development of many pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Pesticide Development

The major use of TFMP derivatives is in the protection of crops from pests . The agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .

Synthesis of Unique Biological Properties

To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine . This process is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Manufacturing TFMPs

The demand for TFMP derivatives has been increasing steadily in the last 30 years . Whether TFMP intermediates are manufactured using the direct fluorination method or the building-block method, depends largely on the identity of the desired target compound .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The major use of TFMP derivatives is currently in the protection of crops from pests .

properties

IUPAC Name

3-bromo-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-5-3-1-2-4(7(9,10)11)12-6(3)14-13-5/h1-2H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNYSLMVYDTJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNC(=C21)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine

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